5-Bromo-4-iodopyridin-2-amine
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Overview
Description
5-Bromo-4-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrIN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-4-iodopyridin-2-amine are currently unknown
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the sequential halogenation of 2-aminopyridine. Initially, 2-aminopyridine undergoes bromination to introduce a bromine atom at the 5-position. This is followed by iodination at the 4-position to yield the desired compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or amines can be used in the presence of a base.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
5-Bromo-4-iodopyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-iodopyridin-2-amine
- 2-Amino-5-bromopyridine
- 2-Amino-5-iodopyridine
Uniqueness
5-Bromo-4-iodopyridin-2-amine is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-4-iodopyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIZBLINQNHPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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